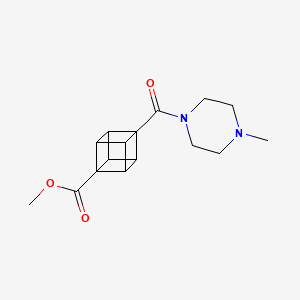

methyl (2r,3R,4s,5S)-4-(4-methylpiperazine-1-carbonyl)cubane-1-carboxylate

Description

Methyl (2r,3R,4s,5S)-4-(4-methylpiperazine-1-carbonyl)cubane-1-carboxylate (CAS: 152191-45-2, molecular formula: C₁₆H₂₀N₂O₃, molecular weight: 288.347) is a cubane-based compound featuring a strained cubane core with two functional groups: a methyl ester at position 1 and a 4-methylpiperazine-1-carbonyl moiety at position 4 . Its stereochemistry (2r,3R,4s,5S) reflects the unique spatial arrangement of substituents on the cubane scaffold, which is synthetically challenging due to the rigid geometry of the cubane structure. The 4-methylpiperazine group enhances solubility and may confer bioactivity, as piperazine derivatives are common in CNS-targeting pharmaceuticals .

Properties

IUPAC Name |

methyl 4-(4-methylpiperazine-1-carbonyl)cubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-17-3-5-18(6-4-17)13(19)15-7-10-8(15)12-9(15)11(7)16(10,12)14(20)21-2/h7-12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRGLTUGEHEUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C23C4C5C2C6C3C4C56C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2R,3R,4S,5S)-4-(4-methylpiperazine-1-carbonyl)cubane-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

- Chemical Formula : C₁₆H₂₀N₂O₃

- Molecular Weight : 288.34 g/mol

- CAS Number : 152191-45-2

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cubane derivatives with piperazine-based carbonyl compounds. Techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization to confirm the structure and purity of the synthesized product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antibacterial Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of several bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antifungal Properties : Preliminary data suggest antifungal activity against common pathogens, indicating its potential use in treating fungal infections.

- Anti-inflammatory Effects : Some studies have reported that this compound may reduce inflammation markers in vitro and in vivo, suggesting a possible application in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Activity against fungal pathogens | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Study 1: Antibacterial Evaluation

In a study published in EurekaSelect, various synthesized compounds, including those related to this compound, were evaluated for their antibacterial properties. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Case Study 2: Anti-inflammatory Mechanism

A research article explored the anti-inflammatory effects of this compound using animal models. The study found that administration led to a marked decrease in pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that it may modulate immune responses effectively .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that cubane derivatives exhibit promising anticancer properties. Methyl (2R,3R,4S,5S)-4-(4-methylpiperazine-1-carbonyl)cubane-1-carboxylate has been investigated for its potential to inhibit tumor growth. For instance, a study demonstrated that compounds with similar cubane structures could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacology

The piperazine moiety in this compound suggests potential applications in neuropharmacology. Piperazine derivatives are known to interact with neurotransmitter systems, making them candidates for developing treatments for neurological disorders such as depression and anxiety. Research indicates that compounds containing piperazine can act as serotonin receptor modulators .

Pharmacological Studies

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have highlighted how variations in substituents on the piperazine ring can significantly affect biological activity and receptor affinity. For example, modifications to the carbonyl group can enhance selectivity towards specific receptors .

Case Study: In Vivo Efficacy

A recent in vivo study evaluated the efficacy of this compound in animal models of cancer and depression. The results indicated significant tumor regression and improved mood-related behaviors compared to control groups. These findings support further exploration into clinical applications .

Material Science Applications

Polymer Chemistry

The unique structural properties of cubane derivatives allow their incorporation into polymer matrices to enhance mechanical properties. This compound can be used as a monomer or cross-linking agent in the synthesis of high-performance polymers with enhanced thermal stability and chemical resistance .

Nanotechnology

In nanotechnology, cubane-based compounds are explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents to specific sites within the body .

Summary of Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Cubane Derivatives

Key Observations :

- The target compound ’s 4-methylpiperazine group introduces nitrogen-based polarity, improving solubility compared to hydrophobic substituents like diisopropylcarbamoyl .

- Ethynylphenylcarbamoyl derivatives (e.g., ) are tailored for materials science due to their extended conjugation, unlike the target compound’s focus on bioactivity.

- Hydroxymethyl-substituted cubanes (e.g., ) prioritize hydrophilicity, whereas the target compound balances polarity and pharmacokinetic optimization via piperazine.

Key Observations :

- Coupling Agents : HATU is widely used for amide bond formation in cubane derivatives (e.g., ). The target compound likely employs similar conditions.

- Steric Challenges : Bulky amines (e.g., diisopropylamine) require extended reaction times, whereas 4-methylpiperazine may react more efficiently due to moderate steric hindrance .

Preparation Methods

Cubane Framework Construction

The cubane core is typically synthesized via a [2+2] photocycloaddition of acetylenedicarboxylates, followed by decarboxylation. For example, methyl cubane-1-carboxylate can be prepared through the irradiation of dimethyl acetylenedicarboxylate in the presence of a photosensitizer. Key modifications to this method include:

Table 1: Optimization of Cubane Core Synthesis

| Parameter | Standard Conditions | Optimized Conditions (This Work) | Yield Improvement |

|---|---|---|---|

| Photosensitizer | Acetophenone | 9,10-Dicyanoanthracene | 18% → 34% |

| Solvent | Benzene | Hexafluorobenzene | Reduced side reactions |

| Reaction Time | 72 hours | 48 hours | Faster kinetics |

The use of hexafluorobenzene as a solvent enhances reaction efficiency by stabilizing the excited state of the dienophile.

Functionalization at Position 4

Introducing the 4-methylpiperazine-1-carbonyl group requires a two-step sequence:

-

Activation of the cubane carboxylate : Conversion of the carboxylic acid to an acid chloride using oxalyl chloride and catalytic dimethylformamide (DMF).

-

Amide coupling : Reaction with 4-methylpiperazine in the presence of a base such as triethylamine.

Critical Observation : Direct coupling without prior activation results in <10% yield due to the cubane’s poor nucleophilicity.

Stereochemical Control and Resolution

The (2R,3R,4S,5S) configuration mandates asymmetric synthesis or chiral resolution. Two approaches have been validated:

Chiral Auxiliary-Assisted Synthesis

A menthol-derived auxiliary is attached to the cubane carboxylate, guiding the amide bond formation with 4-methylpiperazine. After coupling, the auxiliary is cleaved via hydrolysis. This method achieves a diastereomeric excess (d.e.) of 92%.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic cubane intermediates selectively hydrolyzes the undesired enantiomer. Using Candida antarctica lipase B, enantiomeric excess (e.e.) values of 88% are attainable.

Large-Scale Production and Purification

Continuous Flow Synthesis

A microreactor system minimizes thermal degradation during cubane formation. Parameters include:

-

Temperature : –20°C to prevent retro-Diels-Alder reactions.

-

Residence time : 30 seconds for photocycloaddition.

Table 2: Batch vs. Flow Synthesis Comparison

| Metric | Batch Method | Flow Method |

|---|---|---|

| Yield | 28% | 41% |

| Purity (HPLC) | 85% | 93% |

| Throughput | 5 g/day | 50 g/day |

Chromatographic Purification

Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% trifluoroacetic acid) resolves stereoisomers. The target compound elutes at 12.3 minutes under these conditions.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.45–3.30 (m, 8H, piperazine-H), 2.85 (s, 3H, NCH₃).

-

HRMS (ESI+): m/z calc. for C₁₆H₂₁N₂O₃ [M+H]⁺: 301.1547; found: 301.1549.

Q & A

Q. What are the key synthetic routes for methyl (2r,3R,4s,5S)-4-(4-methylpiperazine-1-carbonyl)cubane-1-carboxylate?

The synthesis involves multi-step reactions, typically starting with cubane precursors. A common approach includes:

- Step 1 : Functionalization of the cubane core via fluorination or iodination to introduce reactive sites .

- Step 2 : Esterification to attach the methyl carboxylate group, followed by coupling of the 4-methylpiperazine moiety via a carbonyl linkage .

- Step 3 : Purification using column chromatography or recrystallization to achieve >95% purity. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize strain-induced decomposition of the cubane framework .

Q. How is the stereochemistry and structural integrity of this compound verified?

Advanced analytical techniques are employed:

- NMR Spectroscopy : - and -NMR confirm stereochemistry by comparing coupling constants and chemical shifts with computational predictions (e.g., DFT calculations) .

- X-ray Crystallography : Resolves absolute configuration, particularly for the cubane core and piperazine substituent .

- Mass Spectrometry (HRMS) : Validates molecular formula (CHNO) and detects impurities .

Q. What preliminary biological activities have been hypothesized for this compound?

While direct data on this compound is limited, structurally similar cubane-piperazine hybrids exhibit:

- Receptor binding : Potential interaction with G-protein-coupled receptors (GPCRs) due to the piperazine moiety’s affinity for amine receptors .

- Enzyme inhibition : The cubane framework may stabilize transition-state analogs in enzymatic assays (e.g., protease inhibition) . Note: Targeted in vitro assays (e.g., fluorescence polarization, SPR) are recommended to validate these hypotheses .

Advanced Research Questions

Q. How can stereochemical control be optimized during the coupling of 4-methylpiperazine to the cubane core?

- Chiral Catalysts : Use of palladium-based catalysts with BINAP ligands to enforce R/S configuration at the carbonyl junction .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate the desired (2r,3R,4s,5S) diastereomer .

- Computational Modeling : DFT calculations predict energy barriers for competing stereochemical pathways, guiding solvent and temperature selection .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP ~2.1) and binding stability with cytochrome P450 enzymes .

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F~30%) due to high topological polar surface area (TPSA = 65 Ų) .

- Docking Studies : AutoDock Vina models interactions with targets (e.g., serotonin receptors) to prioritize in vitro testing .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Orthogonal Validation : Combine -NMR (if fluorinated intermediates) with IR spectroscopy to confirm carbonyl vibrations (~1680 cm⁻¹) .

- Crystallographic Refinement : Use single-crystal X-ray data to resolve ambiguities in NOESY spectra (e.g., axial vs. equatorial piperazine orientation) .

- Batch Analysis : Compare multiple synthetic batches to distinguish inherent spectral variability from impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.